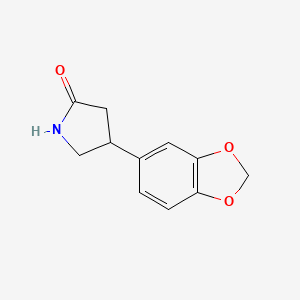

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11-4-8(5-12-11)7-1-2-9-10(3-7)15-6-14-9/h1-3,8H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCXDHYZZAZWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Core

A retrosynthetic analysis of the target molecule reveals several plausible synthetic routes. The primary disconnection strategies focus on the C4-aryl bond and the bonds within the pyrrolidin-2-one ring.

Strategy A: Disconnection of the C4-Aryl Bond

This approach disconnects the molecule at the bond between the C4 position of the pyrrolidin-2-one ring and the C5 position of the benzodioxole ring. This leads to a pyrrolidin-2-one synthon with a leaving group or a reactive site at the C4 position and an organometallic benzodioxole species. Alternatively, an electrophilic benzodioxole derivative and a nucleophilic pyrrolidin-2-one enolate could be employed.

Strategy B: Disconnection within the Pyrrolidin-2-one Ring

A common strategy for γ-lactam synthesis involves disconnecting the N1-C2 amide bond and the C3-C4 bond. This leads back to a γ-amino acid precursor. This precursor, 4-amino-3-(1,3-benzodioxol-5-yl)butanoic acid, can be envisioned as arising from the addition of a nitrogen-containing nucleophile to a suitable Michael acceptor derived from a 1,3-benzodioxole (B145889) starting material. Another disconnection at the N1-C5 bond suggests a reaction between a γ-haloamide bearing the benzodioxole moiety and an amine.

These retrosynthetic pathways guide the selection of starting materials and the sequence of reactions for the forward synthesis.

Synthesis of Key Intermediates Bearing the 1,3-Benzodioxol-5-yl Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a key pharmacophore, and its introduction relies on the availability of suitably functionalized precursors.

Piperonal (1,3-benzodioxole-5-carbaldehyde) is a readily available and versatile starting material. nih.gov It can be synthesized from 1,2-methylenedioxybenzene through various formylation reactions, such as the Vilsmeier-Haack reaction or by reaction with phosgene and N-methylformanilide. prepchem.com Another route involves the oxidative cleavage of isosafrole. atamanchemicals.com

Piperonal can be transformed into a variety of key intermediates. For instance, a Knoevenagel condensation with a suitable active methylene compound, such as malononitrile or ethyl cyanoacetate, can furnish an α,β-unsaturated system. This intermediate is primed for subsequent Michael addition reactions to build the carbon skeleton required for the pyrrolidin-2-one ring.

| Reaction | Reagents | Product Type |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Aldehyde |

| Chloromethylation | HCl, Paraformaldehyde | Benzyl Chloride |

| Oxidation | Oxidizing agent | Carboxylic Acid |

| Condensation | Glyoxylic Acid | α-Hydroxy Acid |

Functionalization of the pre-formed 1,3-benzodioxole ring is another critical strategy. Direct arylation or cross-coupling reactions can be employed to form the C-C bond between the benzodioxole and what will become the pyrrolidinone ring. researchgate.net For example, 5-bromo-1,3-benzodioxole can undergo a Suzuki-Miyaura coupling reaction with a suitable organoboron reagent containing the pyrrolidinone precursor. worldresearchersassociations.com

Furthermore, the functional groups on the benzodioxole ring can be interconverted. For instance, a carboxyl group can be reduced to an alcohol, which can then be converted to a halide to facilitate nucleophilic substitution reactions. google.com These modifications provide the necessary chemical handles to connect the aromatic portion to the heterocyclic ring system. A series of N-(benzo[d] organic-chemistry.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides have been synthesized as auxin receptor agonists, demonstrating the feasibility of forming amide bonds with benzodioxole amines. frontiersin.orgnih.gov

| Starting Material | Reaction | Reagents | Resulting Functional Group |

| 5-Bromo-1,3-benzodioxole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| 1,3-Benzodioxole-5-carbaldehyde | Reduction | NaBH₄ | Hydroxymethyl group |

| (6-bromobenzo[d] organic-chemistry.orgnih.govdioxol-5-yl)methanol | Appel Reaction | CBr₄, PPh₃ | Bromomethyl group |

| 5-(Bromomethyl)-1,3-benzodioxole | Nucleophilic Substitution | NaN₃ | Azidomethyl group |

Strategies for the Formation of the Pyrrolidin-2-one Ring System

The construction of the γ-lactam ring is a pivotal part of the synthesis and can be achieved through various cyclization strategies. wikipedia.org

The most direct method for forming the pyrrolidin-2-one ring is the intramolecular cyclization of a γ-amino acid or its corresponding ester. wikipedia.org This lactamization is often promoted by heat or coupling agents. The required γ-amino acid precursor bearing the 1,3-benzodioxol-5-yl group can be synthesized through methods such as the reduction of a γ-nitro ester or the Hofmann rearrangement of a suitable succinamic acid derivative.

Alternative cyclization strategies include:

Radical Cyclization: Radical cyclization of N-allylamides or related unsaturated amides can be initiated by radical initiators to form the five-membered ring. nih.gov

Formal [3+2] Cycloaddition: Reactions between aziridines and ketenes can provide a direct route to γ-lactams, offering high regio- and diastereoselectivity. acs.org

Palladium-Catalyzed Oxidative Cyclizations: These reactions can proceed under aerobic conditions to yield the desired lactam ring. organic-chemistry.org

A stereoselective cyclization strategy has been described for the construction of γ-lactams from chiral malonic esters, where the cyclization occurs with the selective displacement of a substituted benzyl alcohol. acs.org

An alternative to direct lactam formation is the initial construction of the pyrrolidine (B122466) ring, followed by oxidation to the corresponding lactam.

Reductive Amination: The intramolecular reductive amination of a γ-keto-aldehyde or a γ-keto-ester in the presence of an amine source (like ammonia or a primary amine) and a reducing agent (e.g., sodium cyanoborohydride) can form the pyrrolidine ring. organic-chemistry.orgstackexchange.com For instance, a 1,4-dicarbonyl compound bearing the benzodioxole moiety at the appropriate position can be cyclized with an amine via a double reductive amination process. nih.gov The synthesis of pyrrolidones from levulinic acid and aromatic amines under hydrosilylation conditions has also been reported. organic-chemistry.org

Nucleophilic Substitution: An intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group at the γ-position of a carbon chain, is a classic method for forming the pyrrolidine ring. This can be followed by an oxidation step at the C2 position to furnish the final pyrrolidin-2-one.

A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of a donor-acceptor cyclopropane with a primary amine, followed by in situ lactamization. nih.gov

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including the pyrrolidine core. This reaction involves the concertedly or stepwise addition of a 1,3-dipole to a dipolarophile. researchgate.net In the context of synthesizing 4-aryl-pyrrolidin-2-ones, an azomethine ylide often serves as the 1,3-dipole, which reacts with an activated alkene (the dipolarophile).

A relevant synthetic approach involves the reaction of an azomethine ylide, generated in situ from the condensation of an α-amino acid like sarcosine or L-proline with an aldehyde or ketone, with a suitable dipolarophile. nih.govacs.org For the synthesis of this compound, a key dipolarophile would be a derivative of 1,3-benzodioxole, such as a benzodioxole-substituted chalcone (B49325). nih.govacs.org The reaction proceeds via a [3+2] cycloaddition, where the three atoms of the azomethine ylide react with the two atoms of the alkene component of the chalcone to form the pyrrolidine ring. researchgate.net The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. researchgate.net

For instance, the reaction between a benzodioxole chalcone and an azomethine ylide generated from isatin and sarcosine can yield a spirooxindole pyrrolidine derivative with the benzodioxole moiety at the 4-position of the newly formed pyrrolidine ring. nih.gov This highlights the feasibility of employing 1,3-dipolar cycloaddition as a strategic approach to access the this compound scaffold. The reaction conditions, such as solvent and temperature, can be optimized to improve the yield and stereoselectivity of the cycloaddition. nih.gov

Stereoselective Synthetic Approaches to this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of high importance. Asymmetric synthesis of pyrrolidine derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and substrates from the chiral pool.

One effective strategy involves the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. frontiersin.orgnih.gov For the synthesis of a chiral 4-aryl-pyrrolidin-2-one, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to the precursor of the pyrrolidinone ring. frontiersin.org The chiral auxiliary then controls the facial selectivity of a key bond-forming step, for example, a conjugate addition or an alkylation, leading to the formation of a specific stereoisomer. After the desired stereocenter is established, the chiral auxiliary is cleaved to yield the enantiomerically enriched product. frontiersin.org

Another powerful approach is asymmetric catalysis . This involves the use of a chiral catalyst, such as a chiral metal complex or an organocatalyst, to control the stereoselectivity of the reaction. For instance, the 1,3-dipolar cycloaddition reaction to form the pyrrolidine ring can be rendered asymmetric by using a chiral metal catalyst, such as a silver(I) or copper(I) complex with a chiral ligand. nih.gov These catalysts can effectively control the diastereo- and enantioselectivity of the cycloaddition, leading to the formation of highly enantioenriched pyrrolidine derivatives. nih.gov Similarly, organocatalysts, such as chiral proline derivatives, have been successfully employed in asymmetric Michael additions, a key step in some synthetic routes to 4-substituted pyrrolidinones. mdpi.com

The following table summarizes some chiral auxiliaries and their potential applications in the stereoselective synthesis of pyrrolidin-2-one derivatives.

| Chiral Auxiliary | Type of Reaction Controlled | Potential Application in Synthesis of this compound |

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Control of stereocenter at C4 via asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor. |

| Camphorsultam | Asymmetric Diels-Alder, Alkylations | Directing the stereoselective formation of the C4-aryl bond. |

| (S)- or (R)-1-Phenylethylamine | Asymmetric Michael Additions | Introduction of the benzodioxole moiety to the pyrrolidinone precursor with stereocontrol. |

Derivatization and Functionalization of this compound

Further chemical modifications of the this compound scaffold can lead to the generation of a library of derivatives with potentially diverse biological activities. These modifications can be targeted at the pyrrolidin-2-one nitrogen and ring, or at the benzodioxole moiety.

Chemical Modifications of the Pyrrolidin-2-one Nitrogen and Ring

The nitrogen atom of the pyrrolidin-2-one ring is a common site for functionalization. N-alkylation can be readily achieved by treating the lactam with a suitable alkyl halide in the presence of a base. This allows for the introduction of a wide variety of substituents at the N1 position, which can significantly influence the compound's physicochemical properties and biological activity.

The carbonyl group at the C2 position can also be a target for modification, although this often leads to ring-opening. Reduction of the lactam carbonyl can yield the corresponding pyrrolidine. Additionally, the methylene groups of the pyrrolidine ring can be functionalized, for example, through oxidation to introduce hydroxyl groups or other functionalities.

Substitutions on the Benzodioxole Moiety

The benzodioxole ring is an aromatic system that can undergo electrophilic substitution reactions. The directing effects of the dioxole and the pyrrolidinone substituents will influence the position of substitution. Common electrophilic aromatic substitution reactions that can be performed include nitration, halogenation, and Friedel-Crafts acylation or alkylation.

For example, bromination of the 1,3-benzodioxole ring can be achieved using a suitable brominating agent. nih.gov The position of bromination will be directed by the existing substituents on the aromatic ring. Such modifications can be used to introduce new functional groups that can serve as handles for further synthetic transformations or can directly impact the biological properties of the molecule.

The following table provides examples of potential derivatization reactions for this compound.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) in THF | 1-Methyl-4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one |

| Aromatic Nitration | HNO₃, H₂SO₄ | 4-(Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one |

| Aromatic Bromination | Br₂, FeBr₃ | 4-(Bromo-1,3-benzodioxol-5-yl)pyrrolidin-2-one |

Biotransformation Studies: Pyrrolidin-2-one Ring Oxidation and Related Transformations

Biotransformation utilizes microorganisms or isolated enzymes to perform chemical modifications on organic compounds. This approach offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. In the context of this compound, biotransformation studies can provide insights into its metabolic fate and can be used to generate novel derivatives.

A key biotransformation of the pyrrolidine ring is oxidation . For instance, the δ-oxidation of the pyrrolidine moiety has been observed in the metabolism of complex molecules like daclatasvir. This oxidation can lead to ring opening, forming an aminoaldehyde intermediate. This intermediate can then undergo further reactions, such as intramolecular cyclization.

Hydroxylation is another common enzymatic reaction that can occur on the pyrrolidin-2-one ring. nih.gov Microbial catalysts, particularly fungi, are known to hydroxylate lactones at non-activated carbon positions with high regio- and stereoselectivity. mdpi.com This can lead to the formation of hydroxylated derivatives of this compound, which may exhibit altered biological activity.

Lactam formation from a pyrrolidine precursor is also a relevant biotransformation. While the starting compound is already a lactam, understanding the enzymatic machinery involved in lactam ring formation and cleavage is crucial. Bacteria possess enzymes like β-lactamases that can hydrolyze the amide bond in β-lactam antibiotics, leading to ring opening. frontiersin.org Similar enzymatic activities could potentially act on the γ-lactam ring of pyrrolidin-2-one derivatives.

The following table outlines potential biotransformations of the pyrrolidin-2-one ring.

| Biotransformation Type | Potential Enzymatic System | Expected Product |

| Ring Oxidation (δ-oxidation) | Cytochrome P450 monooxygenases | Ring-opened aminoaldehyde derivative |

| Hydroxylation | Fungal hydroxylases | Hydroxylated this compound |

| Ring Opening (Hydrolysis) | Lactamases or amidases | 4-Amino-3-(1,3-benzodioxol-5-yl)butanoic acid |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 1D and 2D NMR, HRMS)

High-resolution spectroscopic methods are indispensable for confirming the molecular structure and connectivity of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are fundamental for assigning the chemical environment of each atom.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the benzodioxole ring, the methylenedioxy protons (O-CH₂-O), and the protons of the pyrrolidin-2-one ring. The three aromatic protons would appear as a complex multiplet or as distinct singlets and doublets. The characteristic methylenedioxy bridge protons typically resonate as a sharp singlet around 5.9-6.0 ppm. The pyrrolidin-2-one ring protons would present as multiplets in the aliphatic region, with their coupling patterns revealing their connectivity. The N-H proton would appear as a broad singlet.

¹³C NMR: The carbon spectrum would confirm the presence of 11 unique carbon environments. This includes signals for the carbonyl carbon (C=O) of the lactam, the aromatic carbons, the methylenedioxy bridge carbon, and the three aliphatic carbons of the pyrrolidinone ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyrrolidinone and benzodioxole rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively connecting the benzodioxole moiety to the C4 position of the pyrrolidin-2-one ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₁NO₃. HRMS would confirm the exact mass of its molecular ion [M+H]⁺ or other adducts, distinguishing it from other isomers.

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (3H) | ~6.7-6.9 ppm (multiplets) |

| Methylenedioxy Protons (2H) | ~5.9-6.0 ppm (singlet) | |

| Pyrrolidinone Protons (5H) | ~2.5-3.8 ppm (multiplets) | |

| Amide Proton (1H) | Broad singlet | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~175 ppm |

| Aromatic Carbons | ~108-148 ppm | |

| Methylenedioxy Carbon | ~101 ppm | |

| Aliphatic Carbons | ~35-55 ppm | |

| HRMS | Exact Mass [M+H]⁺ for C₁₁H₁₂NO₃⁺ | 206.0817 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography offers the most definitive insight into the solid-state structure of a molecule, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly documented, analysis of related structures provides a robust model for its expected solid-state characteristics. nih.govspast.org

For instance, crystallographic studies of derivatives containing both benzodioxole and pyrrolidine (B122466) rings reveal key structural features. nih.gov A crystal structure would be expected to confirm the connectivity of the molecule and provide detailed geometric parameters. The analysis would likely reveal a non-planar conformation for both the pyrrolidin-2-one and the five-membered dioxole ring.

| Parameter | Example Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Bond Length (C-N Lactam) | ~1.34 Å | General Data |

| Bond Length (C=O Lactam) | ~1.23 Å | General Data |

| Bond Length (O-CH₂-O) | ~1.43 Å | nih.gov |

Conformational Dynamics of the Pyrrolidin-2-one and Benzodioxole Moieties

Pyrrolidin-2-one Ring: The five-membered lactam ring is not planar and typically adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane). nih.gov In 4-substituted pyrrolidines, the substituent's size and stereochemistry heavily influence the preferred pucker. nih.govnih.gov For this compound, the bulky aryl group at C4 would likely favor a conformation where it occupies a pseudo-equatorial position to minimize steric hindrance, influencing the specific envelope or twist conformer adopted. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound will arrange themselves into a stable crystal lattice governed by various intermolecular forces.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electronic structure, which governs the molecule's reactivity and spectroscopic behavior.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and greater ease of electronic transitions. nih.govnih.gov

For instance, in a study of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl] pyrimidine (B1678525), a related compound containing the benzodioxole moiety, the HOMO-LUMO energy gap was calculated to illustrate the molecule's high reactivity. nih.gov Theoretical studies on other 1,3-benzodioxole (B145889) derivatives have also utilized quantum chemical calculations to determine FMO energies and correlate them with properties like corrosion inhibition. researchgate.net These analyses typically show that the HOMO is distributed over the electron-rich benzodioxole ring system, while the LUMO may be located on other parts of the molecule, defining the sites for electronic interactions.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, mapping areas of positive and negative electrostatic potential. researchgate.netresearchgate.net This map is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. Red-colored regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net For molecules containing the pyrrolidin-2-one and benzodioxole rings, the MEP would likely show negative potential around the oxygen atoms of the carbonyl group and the benzodioxole's ether linkages, making these sites potential hydrogen bond acceptors. researchgate.net Such analyses are crucial for understanding non-covalent interactions in ligand-receptor binding. rsc.org

| Property | Description | Relevance to 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The benzodioxole ring is electron-rich and likely contributes significantly to the HOMO, indicating its role in charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The pyrrolidin-2-one moiety, particularly the carbonyl group, may influence the LUMO, defining its electrophilic character. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A smaller gap would suggest higher reactivity, polarizability, and potential biological activity. nih.gov |

| MEP | Maps the electrostatic potential surface, showing electron-rich (negative) and electron-poor (positive) regions. researchgate.net | Predicts sites for intermolecular interactions; negative potentials are expected around the oxygen atoms, guiding docking studies. researchgate.net |

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to optimize molecular geometry, calculate vibrational frequencies, and predict a range of chemical reactivity descriptors. beilstein-journals.orgbhu.ac.in

In studies of molecules containing benzodioxole or pyrrolidine (B122466) cores, DFT calculations (often using functionals like B3LYP with basis sets such as 6-311++G(d,p)) are standard for predicting bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.commdpi.com These optimized geometries are then used to calculate properties like HOMO-LUMO energies and MEPs. bhu.ac.in Furthermore, DFT is used to derive global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index, which provide quantitative measures of a molecule's stability and reactivity. nih.govresearchgate.net For example, a molecule calculated to be "soft" (having a small HOMO-LUMO gap) is generally more reactive. nih.gov DFT has been successfully applied to explore the mechanistic aspects of reactions involving pyrrolidinone derivatives. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD is essential for exploring its conformational landscape. The pyrrolidine ring is known for its non-planar "envelope" or "twist" conformations, a property termed pseudorotation, which allows it to adapt its shape to fit into binding sites. nih.gov

MD simulations can sample these different conformations, providing a dynamic understanding of the molecule's structure in various environments (e.g., in solution or bound to a protein). Furthermore, when a ligand is docked into a biological target, MD simulations are used to assess the stability of the resulting complex. researchgate.net By simulating the complex over nanoseconds, researchers can observe how the ligand and protein interact, confirm the stability of key hydrogen bonds or hydrophobic interactions, and calculate binding free energies to provide a more accurate prediction of binding affinity. semanticscholar.org

Molecular Docking Studies: Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. uomustansiriyah.edu.iq This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target.

For compounds containing the pyrrolidin-2-one and benzodioxole moieties, docking studies have been performed against various targets. For instance, benzodioxole-grafted spirooxindole pyrrolidinyl derivatives have been docked against α-glucosidase and α-amylase enzymes to explore their anti-diabetic potential. nih.govnih.govresearchgate.net Similarly, other benzodioxole derivatives have been docked with targets like fungal RNA Kinase to investigate their antifungal properties. researchgate.netmdpi.com These studies typically identify key interactions, such as hydrogen bonds between the ligand's polar groups (like the carbonyl oxygen) and amino acid residues in the receptor's active site, as well as hydrophobic and van der Waals interactions. researchgate.netmdpi.com The results are often reported as a binding affinity or docking score (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.net

| Derivative Class | Biological Target(s) | Key Findings from Docking Studies |

| Benzodioxole spirooxindole pyrrolidinyl derivatives | α-glucosidase, α-amylase, Human serum albumin semanticscholar.orgnih.gov | Potent inhibition activity was evidenced by stable binding in the active sites, supported by favorable binding free energies. semanticscholar.orgnih.gov |

| Imidazole-benzodioxole derivatives | Fungal RNA Kinase (PDB ID: 5U32) mdpi.com | The docking results were consistent with the experimental in vitro antifungal potential of the compounds. mdpi.com |

| Pyrrolidinone analogs | COX and LOX enzymes researchgate.net | High binding affinity and favorable scoring suggested potential dual inhibitory activity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR: Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eajournals.org By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be developed. Although no specific QSAR study on this compound was identified, QSAR models have been developed for other series of pyrrolidin-2-one derivatives to explain their antiarrhythmic activity. These models help identify which structural features are most important for a compound's biological function.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. frontiersin.org The pyrrolidine scaffold is a versatile component in pharmacophore design due to its 3D structure and ability to position substituents in specific spatial orientations. frontiersin.orgnih.govresearchgate.net A pharmacophore model for a target can be generated based on the structures of known active ligands or the receptor's binding site. nih.gov This model can then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. frontiersin.org

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property valuable in photonics and optoelectronics. Computational chemistry, particularly DFT, is used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β₀). nih.gov Molecules with large β₀ values are considered promising NLO materials.

Studies on compounds containing the benzodioxole moiety, such as certain chalcone (B49325) derivatives, have shown that this structural unit can contribute to significant NLO properties. nih.gov The combination of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced hyperpolarizability. A theoretical investigation of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl] pyrimidine also involved the calculation of its first-order hyperpolarizability to assess its NLO potential. nih.gov Such calculations would be necessary to determine if this compound possesses any significant NLO characteristics.

QTAIM (Quantum Theory of Atoms in Molecules) Studies for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis can define atoms within a molecule and characterize the chemical bonds and other intermolecular interactions between them.

QTAIM identifies critical points in the electron density where the gradient is zero. The properties of these critical points, particularly bond critical points (BCPs) found between interacting atoms, reveal the nature of the interaction. For example, the values of the electron density and its Laplacian at the BCP can distinguish between covalent bonds and weaker interactions like hydrogen bonds or van der Waals forces. While no specific QTAIM studies on this compound are available, this methodology is a powerful tool for providing a detailed, quantitative description of the non-covalent interactions predicted by molecular docking, such as hydrogen bonds between the pyrrolidinone carbonyl and a protein residue.

Medicinal Chemistry and Biological Activity Profiling in Vitro and Pre Clinical Focus

Design Rationale for Bioactive Derivatives

The design of bioactive derivatives of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is largely driven by the intent to explore and enhance its interactions with various biological targets. The pyrrolidin-2-one core is a well-established pharmacophore found in a multitude of biologically active compounds, offering sites for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The benzodioxole ring, a common feature in natural products and synthetic drugs, provides a rigid framework that can be substituted to influence receptor binding and metabolic stability.

Key strategies in the design of derivatives often involve:

Substitution on the Pyrrolidin-2-one Ring: Modifications at the N1 and C5 positions of the pyrrolidin-2-one ring are common approaches to introduce diverse functional groups. These changes can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity.

Introduction of Various Linkers: Connecting different pharmacophores to the core structure via various linkers is another strategy to create hybrid molecules with potentially synergistic or novel biological activities.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While extensive public data specifically on the SAR and SPR of this compound derivatives is limited, general principles derived from related pyrrolidinone-containing compounds can be extrapolated. For instance, studies on similar scaffolds have shown that the nature and position of substituents on the phenyl ring can significantly impact activity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic distribution of the molecule, affecting its binding affinity to target proteins.

In Vitro Assessment of Biological Activities

Antiproliferative and Anticancer Activity

Derivatives of the this compound scaffold are being investigated for their potential as anticancer agents. In vitro studies using various human cancer cell lines are crucial for initial screening and mechanism of action studies.

Research on related pyrrolidin-2-one derivatives has demonstrated significant antiproliferative effects. For example, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown promising cytotoxicity against human melanoma, prostate, and pancreatic cancer cell lines, with EC50 values in the micromolar range. mdpi.com Specifically, derivatives have been identified that are particularly selective against prostate cancer and melanoma cell lines. mdpi.com In some cases, these compounds have also been found to inhibit cancer cell migration, suggesting potential as antimetastatic agents. mdpi.com

The mechanism of action for such compounds can be multifaceted, potentially involving the induction of apoptosis (programmed cell death) and interaction with DNA. The benzodioxole moiety itself is found in several natural and synthetic compounds with known anticancer properties, further supporting the rationale for exploring derivatives of this scaffold for oncological applications.

Table 1: In Vitro Antiproliferative Activity of Selected Pyrrolidin-2-one Derivatives

| Compound | Cancer Cell Line | EC50 (µM) | Reference |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 1 | Prostate Cancer (PPC-1) | 2.5 - 20.2 | mdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 2 | Melanoma (IGR39) | 2.5 - 20.2 | mdpi.com |

This table is illustrative and based on data for structurally related compounds.

Anti-inflammatory Potential and Associated Molecular Pathways

The anti-inflammatory potential of compounds derived from the this compound scaffold is an active area of investigation. Inflammation is a key pathological process in numerous diseases, and the development of novel anti-inflammatory agents is of significant interest.

One of the primary molecular targets for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. Inhibition of COX-2 is a particularly attractive strategy as it is primarily involved in the inflammatory response, while COX-1 is associated with homeostatic functions. Research on structurally related compounds has identified novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives as potent and selective COX-2 inhibitors. nih.gov

In vitro assays using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, are commonly employed to assess anti-inflammatory activity. These assays measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Certain novel COX-2 inhibitors have demonstrated excellent inhibitory activity against IL-6, surpassing that of established drugs like celecoxib (B62257) and diclofenac (B195802) sodium. nih.gov

Neuropharmacological Receptor and Transporter Interactions

The pyrrolidin-2-one ring is a core component of the "racetam" class of drugs, which are known for their cognitive-enhancing effects. This has prompted investigations into the neuropharmacological properties of this compound derivatives.

In vitro studies in this area typically involve binding assays to determine the affinity of the compounds for various neurotransmitter receptors and transporters. Key targets include serotonin (B10506) (5-HT) and dopamine (B1211576) receptors and transporters, which are implicated in a range of neurological and psychiatric disorders. For instance, the benzodioxole moiety is present in compounds that have been shown to bind to serotonin 5-HT1A receptors. nih.gov

Reuptake inhibition assays are also employed to assess the ability of these derivatives to block the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) from the synaptic cleft, a mechanism of action for many antidepressant and anxiolytic drugs. While specific data for this compound derivatives is not widely available, the structural motifs suggest that they could interact with these neuropharmacological targets.

Antiviral and Antimicrobial Efficacy (In Vitro)

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. The this compound scaffold presents a potential starting point for the development of such compounds.

In vitro screening against a panel of bacteria and viruses is the first step in identifying promising leads. Thiosemicarbazone derivatives incorporating a benzo[d] mdpi.comnih.govdioxole moiety have been synthesized and evaluated for their antiviral activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus. researchgate.net

Similarly, the antimicrobial activity of derivatives can be assessed against various strains of Gram-positive and Gram-negative bacteria. While specific data for this compound derivatives is sparse in publicly available literature, the broader class of pyrrolidinone derivatives has been shown to possess antibacterial properties. beilstein-journals.org

Antidiabetic Activity (In Vitro Models)

Based on a comprehensive review of available scientific literature, there are no published studies investigating the in vitro antidiabetic activity of this compound. While the broader classes of pyrrolidine (B122466) and benzodioxole derivatives have been explored for various pharmacological effects, including antidiabetic properties in some instances, no specific data exists for this particular compound. mdpi.com

Data on the in vitro antidiabetic activity of this compound is not available in the public domain.

| In Vitro Model | Target | Outcome |

| Data Not Available | Data Not Available | Data Not Available |

Exploration of Other Potential Biological Targets and Mechanisms

A thorough search of medicinal chemistry and pharmacology literature reveals a lack of studies focused on identifying other potential biological targets or mechanisms of action for this compound. The biological profile of this specific chemical entity remains uncharacterized in publicly accessible research. While related heterocyclic compounds have been investigated for a range of activities including antibacterial, anticancer, and anti-inflammatory effects, this specific molecule has not been the subject of such published research. rdd.edu.iqnih.govnih.gov

There are no publicly available research findings on the exploration of other potential biological targets for this compound.

| Biological Target | Assay Type | Result |

| Data Not Available | Data Not Available | Data Not Available |

Investigation of Molecular Mechanisms Underlying Observed Biological Activities

Consistent with the absence of data on its biological activities, there are no published investigations into the molecular mechanisms underlying any potential effects of this compound. Mechanistic studies are contingent on the prior identification of significant biological activity, which has not been reported for this compound.

No studies on the molecular mechanisms of action for this compound have been found in the scientific literature.

Applications As a Synthetic Intermediate and in Material Science

Role in the Synthesis of Complex Organic Molecules

The pyrrolidin-2-one ring system is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. The functionalization of this core structure, particularly at the 4-position with an aryl group, provides a valuable platform for the synthesis of intricate molecular architectures. While direct and specific examples of the use of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one as a starting material for complex natural product synthesis are not extensively documented in publicly available research, the general synthetic utility of 4-arylpyrrolidin-2-ones allows for informed extrapolation of its potential applications.

The presence of the benzodioxole group, a common feature in numerous bioactive natural products, suggests that this compound could serve as a key intermediate in the synthesis of alkaloids and other pharmacologically relevant molecules. The pyrrolidinone ring itself can undergo various transformations. For instance, the carbonyl group can be reduced, and the nitrogen atom can be functionalized, allowing for the construction of more complex heterocyclic systems.

Research into analogous structures, such as 4-phenyl-2-pyrrolidinone, has demonstrated their utility as precursors for GABA receptor modulators and other biologically active compounds. This suggests a potential pathway for this compound in the development of novel therapeutics. The strategic placement of the benzodioxole moiety could influence the biological activity of the resulting complex molecules, potentially leading to the discovery of new medicinal agents.

Further synthetic utility can be envisaged through reactions that modify the pyrrolidinone ring. For example, ring-opening reactions could provide access to functionalized γ-amino acids, which are valuable building blocks in peptide synthesis and medicinal chemistry. Conversely, ring expansion strategies could lead to the formation of larger heterocyclic systems, broadening the scope of accessible molecular diversity.

The following table outlines potential synthetic transformations and the resulting classes of complex organic molecules that could be accessed from this compound, based on the known reactivity of the pyrrolidinone scaffold.

| Starting Material | Potential Transformation | Product Class | Potential Application |

| This compound | N-alkylation/arylation | N-substituted pyrrolidinones | Medicinal Chemistry |

| This compound | Reduction of carbonyl | 4-(1,3-Benzodioxol-5-yl)pyrrolidines | Alkaloid Synthesis |

| This compound | Ring-opening hydrolysis | γ-Amino-β-(1,3-benzodioxol-5-yl)butanoic acid | Peptide Synthesis |

| This compound | Ring expansion | Azepine derivatives | Drug Discovery |

Utility in Developing Novel Materials with Specific Electronic Properties

The application of organic molecules in material science, particularly in the field of electronics, is a rapidly expanding area of research. The electronic properties of organic materials are intrinsically linked to their molecular structure, especially the presence of conjugated π-systems and electron-donating or -withdrawing groups.

The 1,3-benzodioxole (B145889) moiety within this compound is an electron-rich aromatic system. The incorporation of such units into polymeric structures can influence the electronic properties of the resulting material. While there is no specific research detailing the use of this compound in the development of novel materials, the broader field of conductive polymers offers insights into its potential.

Polymers containing aromatic and heterocyclic units can exhibit semiconducting or conducting properties upon doping. The benzodioxole group, with its electron-donating character, could potentially be used to tune the band gap and conductivity of polymeric materials. By functionalizing the pyrrolidinone ring with polymerizable groups, it may be possible to synthesize polymers incorporating the this compound unit.

The specific electronic properties of such materials would be dependent on several factors, including the nature of the polymer backbone, the degree of polymerization, and the processing conditions. The potential applications for such materials could range from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and sensors.

The table below summarizes the potential role of the key structural motifs of this compound in influencing the electronic properties of hypothetical materials.

| Structural Moiety | Potential Contribution to Electronic Properties |

| 1,3-Benzodioxole | Electron-donating character, potential for tuning band gap |

| Pyrrolidin-2-one | Linker unit, influences polymer solubility and morphology |

| Aromatic System | π-conjugation pathway for charge transport |

Q & A

Basic: What are the established synthetic routes for 4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrrolidin-2-one core via cyclization of γ-aminobutyric acid derivatives or ketone intermediates.

- Step 2: Introduction of the benzodioxole moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Optimization:

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity during coupling reactions .

- Catalysts like Pd(PPh₃)₄ for cross-coupling or Lewis acids (e.g., AlCl₃) for electrophilic substitutions improve yields .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Basic: How is the molecular structure of this compound validated, and which analytical techniques are critical?

Answer:

Structural validation employs:

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring conformations (e.g., benzodioxole protons at δ 6.7–7.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .

Basic: What in vitro assays are recommended to assess its biological activity?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or oxidoreductases using fluorogenic substrates .

- Cellular viability assays : MTT or resazurin-based protocols to evaluate cytotoxicity in cancer/primary cell lines .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis for affinity determination .

Basic: How can researchers optimize purity (>95%) for pharmacological studies?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts .

- Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane for crystal lattice purification .

- Thermogravimetric analysis (TGA) : Monitor thermal stability to ensure decomposition occurs only above 200°C .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in active sites (e.g., kinase ATP pockets) .

- DFT calculations : Gaussian09 for optimizing geometries and calculating electrostatic potential maps to identify nucleophilic/electrophilic regions .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Advanced: What strategies resolve poor diffraction quality in X-ray crystallography?

Answer:

- Crystal optimization : Vapor diffusion (hanging drop method) with PEG-based precipitants improves crystal packing .

- Twinned data handling : SHELXL’s TWIN/BASF commands to refine twinned structures .

- Low-temperature data collection : Cryocooling (100 K) reduces thermal motion artifacts .

Advanced: How can structure-activity relationships (SAR) guide substituent modification?

Answer:

- Benzodioxole substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for nucleophilic attack .

- Pyrrolidinone modifications : Methylation at the 3-position increases metabolic stability by reducing CYP450 oxidation .

- Bioisosteric replacement : Substitute oxadiazole for benzodioxole to compare π-π stacking efficiency .

Advanced: How to address contradictions between spectral data and crystallographic results?

Answer:

- Dynamic effects : NMR captures solution-state conformers, while XRD shows static solid-state structures. Use VT-NMR to probe temperature-dependent shifts .

- Disorder modeling : In SHELXL, refine alternative conformers with PART commands to resolve electron density mismatches .

Advanced: What protocols evaluate stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1–10) for 24h; monitor degradation via HPLC .

- Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition products with LC-MS .

- Plasma stability : Incubate in human plasma (37°C); use protein precipitation followed by LC-MS/MS for quantification .

Advanced: What methodologies assess pharmacokinetic properties in preclinical models?

Answer:

- ADMET profiling :

- Caco-2 permeability : Measure apparent permeability (Papp) to predict oral absorption .

- Microsomal stability : Incubate with liver microsomes; quantify parent compound depletion .

- In vivo PK : Administer IV/PO doses in rodents; collect plasma samples for LC-MS/MS-based pharmacokinetic modeling (e.g., non-compartmental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.